molecular formula C18H21NO2S B14236081 4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide CAS No. 243671-17-2

4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide

Cat. No.: B14236081
CAS No.: 243671-17-2
M. Wt: 315.4 g/mol
InChI Key: DWZLGJIDKMSCHL-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide can be achieved through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction forms 1-(4-methylphenyl)-3-buten-1-ol, which can then undergo further reactions to introduce the sulfonamide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a simpler hydrocarbon derivative.

Scientific Research Applications

4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamide groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide is unique due to its specific structure, which combines a sulfonamide group with a benzene ring and an allyl group

Properties

CAS No.

243671-17-2

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)but-3-enyl]benzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-4-5-18(16-10-6-14(2)7-11-16)19-22(20,21)17-12-8-15(3)9-13-17/h4,6-13,18-19H,1,5H2,2-3H3

InChI Key

DWZLGJIDKMSCHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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